

IUPAC name for C₆H₄Cl₂N₂O₂

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4,6-dichloropyrimidine-5-carboxylate
Cat. No.:	B1593324

[Get Quote](#)

An In-depth Technical Guide to the Isomers of Dichloronitroaniline (C₆H₄Cl₂N₂O₂) for Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloronitroaniline scaffold, represented by the chemical formula C₆H₄Cl₂N₂O₂, is a cornerstone in modern synthetic organic chemistry. Its isomers are highly valuable precursors in the development of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and high-performance dyes. The strategic placement of electron-withdrawing chloro and nitro groups, in conjunction with the electron-donating amino group, imparts a unique and tunable reactivity to the aromatic ring. This guide provides a comprehensive exploration of the primary isomers of dichloronitroaniline, detailing their nomenclature, physicochemical properties, and established synthetic routes. Furthermore, it delves into their significant applications, particularly within the pharmaceutical industry, and outlines the critical safety and handling protocols required for their use in a research and development setting.

The Isomeric Landscape of Dichloronitroaniline (C₆H₄Cl₂N₂O₂)

The constitutional isomers of dichloronitroaniline are distinguished by the positional arrangement of the two chlorine atoms, one nitro group, and one amino group on the benzene ring. The IUPAC nomenclature precisely defines these arrangements, with the principal isomers of interest being:

- 2,4-dichloro-5-nitroaniline[1]
- 2,6-dichloro-4-nitroaniline[2]
- 3,5-dichloro-4-nitroaniline[3]
- 2,4-dichloro-6-nitroaniline[4]

The interplay of the electronic effects of the substituents is fundamental to the chemical behavior of these isomers. The nitro group is strongly electron-withdrawing through both resonance and inductive effects, while the chlorine atoms are electron-withdrawing inductively but weak deactivators. Conversely, the amino group is a strong electron-donating group through resonance. This electronic push-pull system significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution (SNAr) reactions.

Figure 1: Key Isomers of Dichloronitroaniline.

Physicochemical Properties and Analytical Characterization

A precise understanding of the physicochemical properties of each isomer is crucial for their effective application in synthesis and drug development. These properties dictate their solubility, reactivity, and handling requirements.

Isomer	IUPAC Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)
<chem>C6H4Cl2N2O2</chem>	2,6-Dichloro-4-nitroaniline	99-30-9	207.01	188-192
<chem>C6H4Cl2N2O2</chem>	2,4-Dichloro-5-nitroaniline	6629-10-3	207.01	153-155
<chem>C6H4Cl2N2O2</chem>	3,5-Dichloro-4-nitroaniline	59992-52-8	207.01	165-167
<chem>C6H4Cl2N2O2</chem>	2,4-Dichloro-6-nitroaniline	2683-43-4	207.01	148-151

Note: The physical properties provided are typical values and may vary slightly between different sources and purities.

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of dichloronitroaniline isomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy provides distinct patterns of aromatic proton signals based on their chemical shifts and coupling constants, which are highly dependent on the substitution pattern. ^{13}C NMR spectroscopy further aids in confirming the carbon framework and the positions of the substituents.
- Infrared (IR) Spectroscopy: Characteristic IR absorption bands for the N-H stretches of the amino group (typically in the range of $3300\text{-}3500\text{ cm}^{-1}$), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm^{-1}), and C-Cl stretches (in the fingerprint region) are key diagnostic features.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers and provides fragmentation patterns that can assist in structural elucidation.

Synthesis of Dichloronitroaniline Isomers: A Methodological Overview

The synthesis of dichloronitroaniline isomers typically involves multi-step processes, primarily centered around the electrophilic nitration of a corresponding dichloroaniline precursor. The regioselectivity of the nitration is a critical factor and is governed by the directing effects of the amino and chloro substituents, as well as the reaction conditions.

General Synthetic Protocol: Nitration of Dichloroaniline

The following protocol outlines a general method for the synthesis of a dichloronitroaniline isomer, which can be adapted based on the desired target molecule.

Materials:

- Dichloroaniline isomer
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution
- Suitable recrystallization solvent (e.g., ethanol)

Procedure:

- Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring to maintain a low temperature.
- Dissolution of the Starting Material: In a separate reaction vessel, dissolve the starting dichloroaniline isomer in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.
- Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of dichloroaniline, ensuring the temperature of the reaction mixture is maintained below 10°C.

- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
- Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
- Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the desired dichloronitroaniline isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-5-nitroaniline | C₆H₄Cl₂N₂O₂ | CID 609826 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | CID 7430 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | CID 3783094 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]
- To cite this document: BenchChem. [IUPAC name for C₆H₄Cl₂N₂O₂]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593324#iupac-name-for-c6h4cl2n2o2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com